4-Amino-3-chloro-5-fluorobenzonitrile
Overview
Description
“4-Amino-3-chloro-5-fluorobenzonitrile” is a chemical compound with the molecular formula C7H4ClFN2. It has a molecular weight of 170.57 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of benzonitriles, such as “4-Amino-3-chloro-5-fluorobenzonitrile”, can be achieved by reacting a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .Molecular Structure Analysis
The InChI code for “4-Amino-3-chloro-5-fluorobenzonitrile” is 1S/C7H4ClFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-Amino-3-chloro-5-fluorobenzonitrile” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
1. Catalysis in Chemical Fixation of CO2
4-Amino-3-chloro-5-fluorobenzonitrile has been explored in the context of chemical fixation of CO2. An example is the utilization of similar compounds in the catalysis of CO2 fixation with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This process demonstrates the potential of 4-Amino-3-chloro-5-fluorobenzonitrile and related compounds in sustainable chemical processes and environmental applications (Kimura et al., 2012).
2. Role in Fluorous Synthesis Methods
In the field of green chemistry, derivatives of benzonitriles, akin to 4-Amino-3-chloro-5-fluorobenzonitrile, are used in fluorous synthetic routes for the production of compounds like 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. These methods highlight the adaptability of such compounds in efficient and environmentally friendly chemical syntheses (Ang et al., 2013).
3. Intermediate in Organic Synthesis
4-Amino-3-chloro-5-fluorobenzonitrile and related compounds are valuable intermediates in organic synthesis. For example, they are used in the synthesis of complex organic molecules like 3-Bromo-2-fluorobenzoic acid, showcasing their versatility in the synthesis of various organic compounds (Zhou Peng-peng, 2013).
4. Halogen-Exchange Reactions
These compounds also play a critical role in halogen-exchange reactions. Research demonstrates their use in the synthesis of fluorinated aromatic compounds, such as 3,4-difluorobenzonitrile, by facilitating halogen-exchange processes (Suzuki & Kimura, 1991).
5. Pharmaceutical Synthesis
In pharmaceutical research, compounds like 4-Amino-3-chloro-5-fluorobenzonitrile are utilized in the synthesis of complex molecules with potential therapeutic applications, such as CNS-selective cholinesterase inhibitors (Nishioka et al., 1992).
6. Crystallography and Molecular Interactions
The study of derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives similar to 4-Amino-3-chloro-5-fluorobenzonitrile, contributes to the understanding of molecular interactions in crystal structures, which is crucial in material science and pharmaceutical development (Shukla et al., 2014).
7. Study of Electronic and Structural Properties
Research on monofluorobenzonitriles, which are structurally related to 4-Amino-3-chloro-5-fluorobenzonitrile, helps in understanding their electronic and structural properties. Such studies are essential for the development of new materials and drugs (Ribeiro da Silva et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-amino-3-chloro-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAFIBAPFADXHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chloro-5-fluorobenzonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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